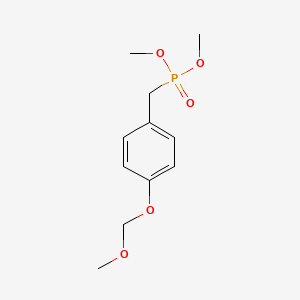
Dimethyl 4-(Methoxymethoxy)benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876715 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that contribute to its versatility in synthesis and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876715 involves several steps, starting with the preparation of intermediate compounds. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired product . The reaction typically requires specific temperatures and solvents to ensure the purity and yield of the final compound.
Industrial Production Methods: Industrial production of MFCD32876715 often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality of the compound. The preparation method is designed to be simple and scalable, making it suitable for mass production .
Chemical Reactions Analysis
Types of Reactions: MFCD32876715 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in its structure, which can interact with different reagents under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876715 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation. For example, the oxidation of aromatic amines using water radical cations can be performed under ambient conditions without the need for traditional chemical catalysts .
Major Products: The major products formed from the reactions of MFCD32876715 depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
MFCD32876715 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of complex molecules In biology, it can be used to study the interactions of small molecules with biological targetsIn industry, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of MFCD32876715 involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32876715 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness: MFCD32876715 is unique due to its specific functional groups and stability, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions under controlled conditions sets it apart from other similar compounds .
Conclusion
MFCD32876715 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, and applications can help in harnessing its full potential for future advancements.
Properties
Molecular Formula |
C11H17O5P |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
1-(dimethoxyphosphorylmethyl)-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C11H17O5P/c1-13-9-16-11-6-4-10(5-7-11)8-17(12,14-2)15-3/h4-7H,8-9H2,1-3H3 |
InChI Key |
AERMZTQYDSGPRD-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC=C(C=C1)CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















